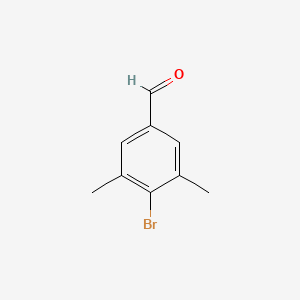

4-Bromo-3,5-dimethylbenzaldehyde

Descripción

Significance of Halogenated Benzaldehydes in Chemical Research

Halogenated organic compounds are fundamental in organic chemistry. They serve as crucial synthetic intermediates and building blocks for a wide range of organic transformations, including cross-coupling reactions and nucleophilic substitutions. nih.gov Furthermore, they are essential precursors for most organometallic species, such as Grignard, organozinc, and organocuprate reagents. nih.gov The applications of halogenated organic compounds extend to pharmaceuticals, agrochemicals, and material science. nih.gov

Benzaldehyde (B42025) and its derivatives are key components in these applications. The introduction of a halogen, such as bromine, to the benzaldehyde structure significantly alters its chemical reactivity. adpharmachem.com The bromine atom, for instance, enhances the molecule's reactivity towards nucleophilic substitution reactions. adpharmachem.com Halogenated benzaldehydes are also used in the synthesis of various valuable compounds. For example, they are instrumental in the palladium-catalyzed mono- and bis-arylation of 3,4-(ethylenedioxy)thiophenes and are used in cross-coupling studies with potassium vinyltrifluoroborate. adpharmachem.com The controlled oxidation of halogenated toluene (B28343) is a method for producing halogenated benzaldehydes. google.com

Research Landscape and Historical Context of 4-Bromo-3,5-dimethylbenzaldehyde Studies

Research into this compound is part of the broader study of substituted benzaldehydes. The synthesis of functionalized benzaldehydes is a highly desirable goal in organic synthesis due to their role as privileged building blocks. rug.nl Historically, the synthesis of such compounds has faced challenges like preventing the rapid 1,2-addition of an organometallic nucleophile to the aldehyde. rug.nl

Specific research on this compound has focused on its synthesis and characterization. One method for its preparation involves the bromination of 3,5-dimethylaniline. chemicalbook.com The compound is commercially available from various chemical suppliers, indicating its use in ongoing research and development. sigmaaldrich.comamericanelements.com

Structural Features and Reactivity Principles Relevant to Research

The structure of this compound is characterized by a benzene (B151609) ring substituted with a bromo group, two methyl groups, and a formyl (aldehyde) group. The positions of these substituents influence the molecule's reactivity. The aldehyde group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. However, the methyl groups are electron-donating, which can partially offset this deactivation.

The reactivity of this compound is typical of aromatic aldehydes. The aldehyde group can undergo oxidation to form the corresponding carboxylic acid and reduction to form the corresponding alcohol. adpharmachem.com The presence of the bromine atom at the 4-position makes the molecule susceptible to nucleophilic substitution reactions. adpharmachem.com The α-hydrogens of aldehydes can be substituted with halogens in the presence of a base, a reaction known as α-halogenation. jove.com

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol americanelements.com |

| Appearance | Solid or semi-solid or liquid or lump sigmaaldrich.com |

| Boiling Point | 279.576 °C at 760 mmHg americanelements.com |

| Density | 1.422 g/cm³ americanelements.com |

| Flash Point | 85.701 °C americanelements.com |

| IUPAC Name | This compound americanelements.com |

| SMILES | CC1=CC(=CC(=C1Br)C)C=O americanelements.com |

| InChI Key | USONNBCBJMNJIU-UHFFFAOYSA-N sigmaaldrich.com |

Propiedades

IUPAC Name |

4-bromo-3,5-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USONNBCBJMNJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624001 | |

| Record name | 4-Bromo-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400822-47-1 | |

| Record name | 4-Bromo-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromo 3,5 Dimethylbenzaldehyde

Strategies for Bromination of Dimethylbenzaldehyde Precursors

The introduction of a bromine atom onto a dimethylbenzaldehyde scaffold is a critical step in the synthesis of the target molecule. Achieving the desired regiochemistry is paramount.

Regioselective Bromination Approaches

Regioselective bromination aims to introduce a bromine atom at a specific position on the aromatic ring. The directing effects of the existing substituents, namely the methyl and aldehyde groups, play a crucial role. Electrophilic aromatic substitution is a common method for preparing aryl bromides. nih.gov

Various reagents and conditions have been developed to enhance regioselectivity. For instance, N-bromosuccinimide (NBS) is a widely used brominating agent that can exhibit high regioselectivity under specific conditions, such as in the presence of silica (B1680970) gel or in solvents like acetonitrile (B52724) or tetrahydrofuran (B95107). nih.govwku.edu Theoretical analyses, including ab initio calculations, can be employed to predict and understand the positional selectivity in electrophilic aromatic brominations, which generally align well with experimental outcomes. nih.gov

The development of regioselective bromination is a priority in synthetic chemistry due to the utility of aryl bromides as intermediates in the production of pharmaceuticals and other functional materials. nih.gov

In situ Bromine Generation Techniques (e.g., KBrO₃ methods)

To circumvent the direct handling of toxic and reactive molecular bromine, methods for its in situ generation have been developed. sunankalijaga.org One such approach involves the use of potassium bromate (B103136) (KBrO₃) in the presence of a bromide source like potassium bromide (KBr) or hydrobromic acid (HBr). sunankalijaga.orgmdpi.com

This oxidative bromination process generates the brominating agent directly within the reaction mixture. mdpi.com The reaction of KBrO₃ with a bromide source in an acidic medium produces bromine, which then participates in the electrophilic substitution of the aromatic ring. sunankalijaga.org This technique is considered a safer alternative to using liquid bromine. sunankalijaga.orgmdpi.com A variety of oxidizing agents, including hydrogen peroxide, DMSO, and oxone, can also be used for in situ bromine generation. mdpi.com

Formylation Reactions for Introducing the Aldehyde Moiety

The introduction of the aldehyde (formyl) group is another key transformation in the synthesis of 4-bromo-3,5-dimethylbenzaldehyde.

Grignard Reaction-Based Formylation

Grignard reagents provide a powerful method for forming carbon-carbon bonds. In this context, a Grignard reagent can be prepared from a suitable aryl bromide, such as 1-bromo-2,6-dimethylbenzene. cymitquimica.combiosynth.comaobchem.com The resulting organomagnesium compound can then react with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde functionality. google.com

The general process involves:

Reaction of an aryl bromide with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) to form the Grignard reagent. google.com

Subsequent reaction of the Grignard reagent with DMF. google.comyoutube.com

Acidic workup to hydrolyze the intermediate and yield the final aldehyde product. google.com

This method is exemplified by the preparation of 3,4-dimethylbenzaldehyde (B1206508) from 4-bromo-o-xylene. google.com

Other Formylation Protocols

Beyond Grignard reactions, several other formylation methods exist. The Gattermann-Koch reaction, for example, utilizes carbon monoxide and hydrogen chloride in the presence of a catalyst to formylate aromatic compounds. google.com Other methodologies may involve the use of hexamethylenetetramine (HMTA) in what is known as the Duff reaction or Sommelet reaction, depending on the substrate and conditions. semanticscholar.org The choice of formylation protocol often depends on the specific substrate and the desired reaction conditions. google.comsemanticscholar.org

Multi-step Synthetic Routes from Simpler Precursors

The synthesis of this compound can be approached through multi-step sequences starting from more basic precursors. libretexts.orgyoutube.com The strategic order of reactions is crucial to ensure the correct placement of substituents.

One plausible route could begin with 3,5-dimethylphenol. This starting material can be brominated to yield 4-bromo-3,5-dimethylphenol. sigmaaldrich.comchemicalbook.com Subsequent functional group transformation would be required to convert the hydroxyl group into an aldehyde.

Another potential precursor is 3,5-dimethylaniline. This compound can be brominated to form 4-bromo-3,5-dimethylaniline. chemicalbook.com Following bromination, a Sandmeyer reaction or a related transformation could be employed to replace the amino group with a formyl group, or a precursor to it.

The selection of the synthetic route depends on factors such as the availability and cost of starting materials, and the efficiency and scalability of the individual reaction steps. sciencemadness.org

Interactive Data Table: Synthetic Precursors

| Precursor Compound | CAS Number | Molecular Formula | Use in Synthesis |

| 3,5-Dimethylphenol | 108-68-9 | C₈H₁₀O | Starting material for bromination. sigmaaldrich.com |

| 4-Bromo-3,5-dimethylphenol | 7463-51-6 | C₈H₉BrO | Intermediate after bromination of 3,5-dimethylphenol. sigmaaldrich.com |

| 3,5-Dimethylaniline | 108-69-0 | C₈H₁₁N | Starting material for bromination. chemicalbook.com |

| 4-Bromo-3,5-dimethylaniline | 59557-90-3 | C₈H₁₀BrN | Intermediate after bromination of 3,5-dimethylaniline. chemicalbook.com |

| 1-Bromo-2,6-dimethylbenzene | 576-22-7 | C₈H₉Br | Precursor for Grignard reagent formation. biosynth.comaobchem.com |

Optimization of Reaction Conditions and Yields in Academic Synthesis

The primary route for synthesizing this compound is through the electrophilic aromatic substitution of its precursor, 3,5-dimethylbenzaldehyde (B1265933). The methyl groups on the aromatic ring are activating, directing the incoming electrophile. The optimization of this transformation in academic research centers on the careful selection of brominating agents, solvents, and reaction temperatures to achieve high regioselectivity and yield.

A common and effective method for the bromination of activated aromatic rings is the use of N-bromosuccinimide (NBS). Academic studies on various aromatic compounds demonstrate that NBS, often in a polar aprotic solvent like acetonitrile, is a reliable reagent for this purpose. nih.gov The reaction temperature is a critical parameter to control, with studies showing that bromination can proceed at temperatures ranging from 0 °C to 60 °C, depending on the reactivity of the substrate. nih.gov For instance, the electrophilic bromination of one aromatic compound using NBS in acetonitrile was conducted at 60 °C for 2 hours, while another was performed at 0 °C and stirred overnight. nih.gov

Another well-established approach involves using elemental bromine, typically dissolved in a solvent like acetic acid. While effective, this method requires careful handling due to the corrosive and hazardous nature of bromine. Lewis acid catalysts can also be employed to enhance the reactivity of the brominating agent, although care must be taken to avoid side reactions. For example, while Lewis acids like Zirconium(IV) chloride can catalyze bromination, they can sometimes favor benzylic bromination (on the methyl group) over ring bromination depending on the full reaction system. nih.gov In contrast, Brønsted acids tend to promote the desired aromatic ring bromination. nih.gov

The choice of brominating agent is a key area of optimization. Reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have emerged as convenient and effective alternatives to N-bromosuccinimide or liquid bromine for the bromination of electron-rich aromatic compounds. organic-chemistry.org

The following table summarizes various academic approaches to the bromination of activated aromatic compounds, illustrating the typical conditions that would be optimized for the synthesis of this compound.

Table 1: Optimization of Bromination Conditions for Activated Aromatic Compounds

| Substrate Type | Brominating Agent | Catalyst/Solvent | Temperature | Yield/Outcome | Citation |

|---|---|---|---|---|---|

| Activated Aromatic Compound | N-Bromosuccinimide (NBS) | Acetonitrile | 60 °C | Good | nih.gov |

| Activated Aromatic Compound | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp | Good | nih.gov |

| Toluene (B28343) (Aromatic Hydrocarbon) | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Zirconium(IV) chloride / Dichloromethane (B109758) | Room Temp | 86% (Benzylic Bromination) | nih.gov |

| 2,3-dimethoxybenzaldehyde (B126229) | N-Bromosuccinimide (NBS) | Not specified | Not specified | Good | acs.org |

| 2,5-dimethoxybenzaldehyde | Bromine | Acetic Acid | Not specified | Good (4:1 mixture of isomers) | designer-drug.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to halogenation reactions to mitigate their environmental impact. The focus is on reducing the use of hazardous substances, improving atom economy, and utilizing safer solvents and catalysts. acsgcipr.org

A significant green alternative to traditional bromination methods involves replacing hazardous reagents like liquid bromine (Br₂) with safer options. One such approach, developed for undergraduate chemistry laboratories, uses a combination of sodium bromide (NaBr) and sodium perborate (B1237305) (SPB). digitellinc.com This system generates the brominating species in situ, avoiding the handling of highly corrosive and volatile bromine.

Electrochemical methods offer another promising green pathway. Electrochemical bromination can be performed at room temperature without the need for a catalyst, leading to lower energy consumption. google.com A patented method for a related compound uses hydrobromic acid in a diaphragm electrolytic cell, which circumvents the equipment corrosion and environmental issues associated with liquid bromine, achieving a high yield and purity. google.com

The use of solid-supported reagents is another cornerstone of green synthesis. A polymer-supported bromine chloride resin, for example, represents an eco-friendly methodology. thieme-connect.com Such resins can be easily filtered off from the reaction mixture, and a key advantage is the potential for the resin to be recovered and recycled, simplifying the workup procedure and reducing waste. thieme-connect.com

General guidelines for greener bromination reactions, as advocated by the American Chemical Society Green Chemistry Institute, include:

Avoiding large molar excesses of reagents. acsgcipr.org

Using reagents with lower mass intensity and avoiding high-impact oxidants. acsgcipr.org

Selecting solvents that minimize potential safety and environmental impacts. acsgcipr.org

Being mindful that organobromides can be persistent and bioaccumulative. acsgcipr.org

These green approaches provide a framework for developing more sustainable and environmentally responsible methods for the industrial production of this compound.

Reaction Chemistry and Mechanistic Investigations of 4 Bromo 3,5 Dimethylbenzaldehyde

Electrophilic Aromatic Substitution Reactions of 4-Bromo-3,5-dimethylbenzaldehyde

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. The existing substituents on the benzene (B151609) ring of this compound play a crucial role in determining the position and rate of subsequent substitution reactions.

The regioselectivity of electrophilic aromatic substitution on a substituted benzene ring is governed by the electronic properties of the substituents already present. These groups can either activate or deactivate the ring towards electrophilic attack and direct incoming electrophiles to specific positions (ortho, meta, or para).

In the case of this compound, three different substituents are attached to the benzene ring: a bromo group, two methyl groups, and a formyl (aldehyde) group. Their individual and collective directing effects determine the outcome of EAS reactions.

Formyl Group (-CHO): The aldehyde group is a moderate deactivating group due to its electron-withdrawing nature, both through induction and resonance. It directs incoming electrophiles to the meta position.

Methyl Groups (-CH₃): Methyl groups are activating groups because they are electron-donating through an inductive effect. They direct incoming electrophiles to the ortho and para positions.

Bromo Group (-Br): Halogens like bromine are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which helps stabilize the arenium ion intermediate. nih.govlibretexts.org

| Substituent | Electronic Effect | Directing Influence |

| -CHO (Formyl) | Deactivating / Electron-withdrawing | Meta |

| -CH₃ (Methyl) | Activating / Electron-donating | Ortho, Para |

| -Br (Bromo) | Deactivating / Electron-withdrawing (Inductive), Electron-donating (Resonance) | Ortho, Para |

This table summarizes the directing effects of the substituents on the this compound ring.

In this molecule, the two electron-donating methyl groups activate the ring, while the electron-withdrawing formyl and bromo groups deactivate it. The net effect is a moderately deactivated ring compared to benzene itself. The aldehyde group, being a deactivator, makes the ring less reactive towards electrophiles. youtube.com Therefore, electrophilic substitution reactions on this compound, such as nitration or further halogenation, would likely require more forcing conditions (e.g., higher temperatures or stronger catalysts) than similar reactions on a more activated ring like toluene (B28343) or xylene.

Nucleophilic Addition and Condensation Reactions Involving the Aldehyde Group

The aldehyde functional group is characterized by its electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. youtube.com This reactivity allows this compound to participate in a variety of nucleophilic addition and condensation reactions. The electronic effects of the substituents on the aromatic ring can influence the reactivity of the aldehyde group; electron-withdrawing groups tend to increase the electrophilicity of the carbonyl carbon, while electron-donating groups decrease it.

Common nucleophilic addition reactions include the formation of hemiacetals and acetals with alcohols, cyanohydrins with cyanide, and addition of organometallic reagents like Grignard reagents. Condensation reactions, which involve a nucleophilic addition followed by an elimination (typically of water), are also prevalent. nih.gov Examples include the formation of imines (Schiff bases) with primary amines and the Wittig reaction with phosphorus ylides to form alkenes.

| Reaction Type | Nucleophile/Reagent | Initial Product | Final Product (if applicable) |

| Hydration | Water (H₂O) | Hydrate (Gem-diol) | - |

| Acetal Formation | Alcohol (R-OH) | Hemiacetal | Acetal |

| Cyanohydrin Formation | Hydrogen Cyanide (HCN) | Cyanohydrin | - |

| Imine Formation | Primary Amine (R-NH₂) | Carbinolamine | Imine (Schiff Base) |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CR₂) | Betaine/Oxaphosphetane | Alkene |

| Grignard Reaction | Grignard Reagent (R-MgX) | Alkoxide | Secondary Alcohol |

This table outlines common nucleophilic addition and condensation reactions applicable to the aldehyde group of this compound.

Transformations Involving the Bromine Atom

The bromine atom on the aromatic ring serves as a versatile handle for further synthetic transformations, primarily through substitution or metal-catalyzed coupling reactions.

Nucleophilic aromatic substitution (SNA_r_) is a pathway to replace an aryl halide with a nucleophile. libretexts.org The classical S_N_Ar mechanism involves a two-step addition-elimination process that proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comnih.gov This mechanism is strongly favored by the presence of powerful electron-withdrawing groups positioned ortho and/or para to the leaving group (in this case, bromine). youtube.comlibretexts.org

In this compound, the primary electron-withdrawing group is the formyl moiety, which is located meta to the bromine atom. The methyl groups at the ortho positions are electron-donating. The absence of a strong electron-withdrawing group in the ortho or para position significantly disfavors the formation of the Meisenheimer complex, making the S_N_Ar pathway energetically unfavorable under standard conditions. libretexts.org Consequently, direct displacement of the bromine atom by a nucleophile via the S_N_Ar mechanism is expected to be very difficult for this compound.

Aryl bromides are excellent substrates for a wide array of transition metal-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The bromine atom of this compound can be readily substituted with various organic fragments using catalysts based on metals like palladium, nickel, or copper. princeton.edurhhz.netustc.edu.cn The general mechanism involves the oxidative addition of the aryl bromide to a low-valent metal center, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. rhhz.net

Some of the most important cross-coupling reactions applicable to this compound include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. ustc.edu.cn

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. ustc.edu.cn

Sonogashira Coupling: Reaction with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. ustc.edu.cn

Stille Coupling: Reaction with an organostannane reagent catalyzed by palladium. rhhz.net

Negishi Coupling: Reaction involving an organozinc reagent and a nickel or palladium catalyst. ustc.edu.cn

Buchwald-Hartwig Amination: A palladium-catalyzed reaction with an amine to form a new C-N bond. ustc.edu.cn

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki | R-B(OH)₂ | Pd catalyst + Base | C-C |

| Heck | Alkene | Pd catalyst + Base | C-C |

| Sonogashira | Terminal Alkyne | Pd catalyst + Cu(I) + Base | C-C (alkyne) |

| Stille | R-Sn(Alkyl)₃ | Pd catalyst | C-C |

| Negishi | R-ZnX | Pd or Ni catalyst | C-C |

| Buchwald-Hartwig | R₂NH | Pd catalyst + Base | C-N |

This table presents a selection of key metal-catalyzed cross-coupling reactions for which this compound is a suitable substrate.

Reduction and Oxidation Reactions of this compound

The aldehyde functional group in this compound is susceptible to both reduction and oxidation, yielding the corresponding primary alcohol and carboxylic acid, respectively. These transformations are fundamental in synthetic organic chemistry, allowing for the interconversion of important functional groups.

Reduction to (4-Bromo-3,5-dimethylphenyl)methanol (B2509023):

The reduction of this compound results in the formation of (4-bromo-3,5-dimethylphenyl)methanol. This conversion is typically achieved using a variety of reducing agents. Common laboratory-scale reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Due to its milder nature and higher functional group tolerance, sodium borohydride is often preferred for the reduction of aldehydes when other reducible groups are present that need to be preserved. The reaction is generally carried out in a protic solvent such as ethanol (B145695) or methanol.

The general mechanism for the reduction of an aldehyde with sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide by the solvent to yield the primary alcohol.

Oxidation to 4-Bromo-3,5-dimethylbenzoic Acid:

The oxidation of the aldehyde group in this compound leads to the formation of 4-bromo-3,5-dimethylbenzoic acid. uni.lu This transformation can be accomplished using a range of oxidizing agents. Strong oxidants such as potassium permanganate (B83412) (KMnO₄) and chromic acid (generated in situ from chromium trioxide and sulfuric acid, i.e., Jones reagent) are effective for this purpose. Milder oxidants like silver oxide (in the Tollens' test) can also be used, particularly for the selective oxidation of aldehydes.

The choice of oxidizing agent can be influenced by the presence of other functional groups in the molecule. For instance, the dimethyl groups on the aromatic ring are generally stable to oxidation under conditions that transform the aldehyde to a carboxylic acid.

Table 1: Representative Reduction and Oxidation Reactions of this compound

| Transformation | Product | Reagent(s) | Solvent(s) | Typical Conditions |

| Reduction | (4-Bromo-3,5-dimethylphenyl)methanol | Sodium Borohydride (NaBH₄) | Ethanol, Methanol | Room Temperature |

| Oxidation | 4-Bromo-3,5-dimethylbenzoic acid | Potassium Permanganate (KMnO₄) | Water, Acetone | Reflux |

Photochemical Transformations of this compound

The study of the photochemical behavior of this compound is an area of interest due to the presence of two key chromophores: the benzaldehyde (B42025) moiety and the bromo-aromatic system. While specific detailed photochemical studies on this compound are not extensively reported in the literature, the reactivity of analogous compounds provides insight into its potential transformations under photochemical conditions.

Aromatic aldehydes can undergo a variety of photochemical reactions, including photoreduction, photoisomerization, and Norrish-type reactions. The presence of a bromine atom on the aromatic ring introduces the possibility of carbon-bromine bond cleavage upon photoexcitation. This homolytic cleavage would generate an aryl radical and a bromine radical, which could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or reaction with other molecules.

For instance, 4-bromobenzaldehyde (B125591), a simpler analog, is utilized as a precursor in the synthesis of photostabilizers for polymers like PVC, suggesting that its photochemical properties are relevant to material science applications. chemicalbook.com The photochemistry of brominated compounds is also harnessed in synthetic methodologies, such as photochemical benzylic brominations, where light initiates the formation of bromine radicals. acs.orgresearchgate.netresearchoutreach.org

Furthermore, studies on the photodegradation of brominated flame retardants, which are complex brominated aromatic compounds, indicate that the carbon-bromine bond is susceptible to cleavage under UV irradiation, leading to debromination and the formation of various photoproducts. nih.gov This suggests that this compound could undergo similar degradation pathways upon prolonged exposure to light, potentially leading to the formation of 3,5-dimethylbenzaldehyde (B1265933) or other photoproducts arising from radical reactions. The quantum yield of such reactions would be a key parameter in determining the compound's photostability.

Stereochemical Considerations in Reactions of this compound

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. The primary reduction and oxidation reactions of the aldehyde group, as discussed in section 3.3.3, lead to the formation of (4-bromo-3,5-dimethylphenyl)methanol and 4-bromo-3,5-dimethylbenzoic acid, respectively. Both of these products are also achiral.

Therefore, in the context of these fundamental transformations, there are no inherent stereochemical considerations. The reactions proceed without the formation of stereoisomers.

Stereochemical aspects would become relevant in reactions involving this compound only under specific circumstances:

Use of Chiral Reagents or Catalysts: If the reduction of the aldehyde were to be carried out using a chiral reducing agent or in the presence of a chiral catalyst, it could, in principle, lead to the formation of a chiral, non-racemic product if the reaction introduced a new stereocenter. However, the direct reduction product, (4-bromo-3,5-dimethylphenyl)methanol, is achiral.

Reactions at a Prochiral Center: If a reaction were to introduce a new substituent at one of the methyl groups or at the carbons adjacent to the methyl groups, creating a new stereocenter, then the stereochemical outcome of that reaction would be a consideration.

Atropisomerism: In highly substituted biaryl systems, restricted rotation around the aryl-aryl single bond can lead to atropisomerism, a form of axial chirality. However, for a single-ring system like this compound and its direct reaction products, this is not a factor.

Currently, there is no specific information in the scientific literature detailing stereoselective reactions involving this compound.

Research on Derivatives and Analogues of 4 Bromo 3,5 Dimethylbenzaldehyde

Design and Synthesis of Novel Halogenated Benzaldehyde (B42025) Derivatives

The synthesis of novel halogenated benzaldehyde derivatives often involves electrophilic aromatic bromination. For instance, the bromination of dimethoxybenzaldehydes has been achieved using reagents like bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS). nih.gov The use of NBS for the bromination of 3,4-dimethoxybenzaldehyde (B141060) yielded 2-bromo-4,5-dimethoxybenzaldehyde, while the same conditions with 2,3-dimethoxybenzaldehyde (B126229) produced 5-bromo-2,3-dimethoxybenzaldehyde. nih.gov Another approach involves the ortho-metalation of a protected benzaldehyde followed by reaction with a bromine source. For example, an oxazoline (B21484) derivative of 4-bromobenzaldehyde (B125591) can undergo directed ortho-metalation and subsequent formylation to introduce an additional aldehyde group. beilstein-journals.org Furthermore, 4-(bromomethyl)benzaldehyde (B112711) has been synthesized from 4-methylbenzonitrile by bromination with NBS and AIBN, followed by reduction of the resulting nitrile. rsc.org

Synthetic Pathways to Diverse Molecular Scaffolds

4-Bromo-3,5-dimethylbenzaldehyde is a key precursor in the synthesis of various molecular scaffolds, including chalcones, benzofurans, indoles, and other heterocyclic systems.

Chalcone (B49325) Derivatives

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system, are readily synthesized through the Claisen-Schmidt condensation reaction. rjlbpcs.com This base-catalyzed reaction typically involves the condensation of a substituted acetophenone (B1666503) with an aromatic aldehyde. rjlbpcs.comderpharmachemica.comrsc.org For instance, various bromochalcone derivatives have been synthesized by reacting 4-bromoacetophenone with different substituted benzaldehydes. researchgate.net The reaction can be carried out by grinding the reactants with sodium hydroxide (B78521) at room temperature, a method that aligns with green chemistry principles. rjlbpcs.comrsc.org

The following table provides examples of synthesized chalcone derivatives:

| Starting Acetophenone | Starting Benzaldehyde | Resulting Chalcone Derivative | Reference |

| 4-Bromoacetophenone | 4-Methoxybenzaldehyde (B44291) | 4'-Bromo-4-methoxychalcone | researchgate.net |

| 4-Bromoacetophenone | 3,4-Dimethoxybenzaldehyde | 4'-Bromo-3,4-dimethoxychalcone | researchgate.net |

| 4-Bromoacetophenone | 3,4,5-Trimethoxybenzaldehyde | 4'-Bromo-3,4,5-trimethoxychalcone | researchgate.net |

| Acetophenone | 4-Chlorobenzaldehyde | (E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one | rsc.org |

| Acetophenone | 4-Bromobenzaldehyde | Not specified | researchgate.net |

| p-Bromo acetophenone | p-Methoxy benzaldehyde | 1-(4-bromophenyl)-3-(4-methoxyphenyl)propenone | rjlbpcs.com |

Benzofuran (B130515) and Indole (B1671886) Derivatives

The synthesis of benzofuran derivatives can be achieved through various methods, including the Perkin synthesis from coumarin (B35378) and the McMurry reaction involving ketoesters. jocpr.com A common route to 2-arylbenzofurans involves the reaction of o-hydroxyacetophenones with acid chlorides followed by intramolecular cyclization. jocpr.com Additionally, copper-catalyzed coupling and cyclization of terminal alkynes with o-hydroxybenzaldehydes provides a pathway to benzofurans. organic-chemistry.org

Indole derivatives can be synthesized through methods like the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. rsc.org The Japp–Klingemann reaction is another route to functionalized indoles. rsc.org For example, 5-bromo-indole derivatives have been synthesized from 4-bromoaniline (B143363) through a multi-step process. iajps.comresearchgate.net

Pyrimidine (B1678525) and Other Heterocyclic Compounds

Pyrimidine derivatives can be synthesized from chalcones. researchgate.netgrowingscience.com For instance, chalcones derived from 4-bromobenzaldehyde can react with urea, thiourea, or guanidine (B92328) to form pyrimidine rings. researchgate.net The synthesis of pyrimidines is of significant interest due to their presence in essential biological molecules like DNA and RNA. growingscience.comresearchgate.net A variety of methods exist for pyrimidine synthesis, including the reaction of β-dicarbonyl compounds with amidines. growingscience.com

Nitrile and Alcohol Analogues

Nitrile analogues can be prepared through various synthetic routes. For example, 4-(bromomethyl)benzonitrile is synthesized by the bromination of 4-methylbenzonitrile. rsc.org Alcohol analogues, such as 4-bromobenzyl alcohol, can be selectively oxidized to the corresponding aldehyde, 4-bromobenzaldehyde, using reagents like Oxone catalyzed by 2-iodoxy-5-methylbenzenesulfonic acid. orgsyn.org

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. nih.gov For chalcone derivatives, SAR studies have revealed important insights. For example, the presence and position of electron-donating or electron-withdrawing groups on the aromatic rings can significantly affect their biological properties. derpharmachemica.com

Key findings from SAR studies of chalcone derivatives include:

Anticancer Activity : The anticancer activity of chalcones is influenced by substitutions on both aromatic rings. researchgate.net For instance, the presence of a naphthyl and chloro substitution in a hybrid chalcone skeleton has been shown to increase anticancer activity. researchgate.net Some 2,4,6-trimethoxychalcone derivatives have shown potent inhibitory effects on tumor cells, with one compound, (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, exhibiting greater potency than the standard drug 5-fluorouracil (B62378) against certain cancer cell lines. nih.gov

Antibacterial Activity : The antibacterial activity of chalcone derivatives has been correlated with physicochemical parameters such as logP and polar surface area (PSA). researchgate.net

Antiulcer Activity : Chalcones with electron-releasing groups at the para position of both aromatic rings have demonstrated excellent antiulcer activity, whereas those with electron-withdrawing groups like bromo and iodo at the R2 position showed milder action. derpharmachemica.com

The following table summarizes some SAR findings for chalcone derivatives:

| Compound Group | Substitution Pattern | Observed Activity | Reference |

| Chalcones | Electron-releasing groups at para position of both rings | Excellent antiulcer activity | derpharmachemica.com |

| Chalcones | Iodo & bromo electron-withdrawing groups at R2 position | Mild antiulcer activity | derpharmachemica.com |

| Hybrid Chalcones | Naphthyl and Cl substitutions | Increased anticancer activity | researchgate.net |

| 2,4,6-Trimethoxychalcones | (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | Potent anticancer activity | nih.gov |

These studies underscore the importance of the substitution pattern on the chalcone scaffold for modulating biological activity.

Advanced Spectroscopic and Analytical Characterization in Research of 4 Bromo 3,5 Dimethylbenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-bromo-3,5-dimethylbenzaldehyde and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of 3,5-dimethylbenzaldehyde (B1265933), the aldehydic proton typically appears as a singlet at approximately 9.95 ppm. rsc.org The aromatic protons also present as singlets, one at 7.49 ppm (for the two protons at positions 2 and 6) and another at 7.26 ppm (for the proton at position 4). rsc.org The six protons of the two methyl groups give a sharp singlet at around 2.39 ppm. rsc.org For derivatives, these chemical shifts can vary. For instance, in 4-bromo-3,5-dimethylisoxazole, the methyl protons appear as singlets. chemicalbook.com

The ¹³C NMR spectrum of 3,5-dimethylbenzaldehyde shows a characteristic signal for the carbonyl carbon of the aldehyde group at approximately 192.8 ppm. rsc.org The aromatic carbons exhibit signals at 138.8 ppm (C-1), 136.6 ppm (C-4), 136.2 ppm (C-3/C-5), and 127.6 ppm (C-2/C-6). The methyl carbons resonate at around 21.1 ppm. rsc.org In the case of 4-bromo-3,5-dimethoxybenzaldehyde (B126845), the carbonyl carbon appears at a similar chemical shift, while the carbon atoms attached to the methoxy (B1213986) groups and the bromine atom show distinct signals, confirming the substitution pattern. chemicalbook.com

The analysis of derivatives often involves comparing their NMR spectra to that of the parent compound. For example, the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives, formed from substituted anilines and bromothiophene-2-carbaldehyde, relies heavily on NMR for structural confirmation. researchgate.netnih.gov

Below is a table summarizing typical NMR data for related benzaldehyde (B42025) derivatives.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent |

| 3,5-Dimethylbenzaldehyde | 9.95 (s, 1H, CHO), 7.49 (s, 2H, Ar-H), 7.26 (s, 1H, Ar-H), 2.39 (s, 6H, CH₃) | 192.8 (CHO), 138.8 (C-Ar), 136.6 (C-Ar), 136.2 (C-Ar), 127.6 (C-Ar), 21.1 (CH₃) | CDCl₃ |

| 4-Bromobenzaldehyde (B125591) | 9.97 (s, 1H, CHO), 7.85-7.98 (m, 2H, Ar-H), 7.16-7.26 (m, 2H, Ar-H) | 191.1, 135.1, 132.5, 131.0, 129.8 | CDCl₃ |

| 4-Methoxybenzaldehyde (B44291) | 9.80 (s, 1H, CHO), 7.53 (d, 1H, Ar-H), 7.31 (s, 1H, Ar-H), 7.13 (d, 1H, Ar-H), 3.84 (s, 3H, OCH₃) | 191.3, 164.2, 131.8, 129.7, 114.5, 55.7 | DMSO-d₆ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS, ESI-MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound and its derivatives. It also provides valuable information about the compound's structure through analysis of its fragmentation patterns.

For this compound, the molecular weight is 213.07 g/mol . azurewebsites.net In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at m/z 213, with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes). For 4-bromobenzaldehyde, with a molecular weight of 185.018, the mass spectrum shows the molecular ion peak and other fragment ions. nist.gov Similarly, 4-bromo-3,5-dimethoxybenzaldehyde has a molecular weight of 245.07 g/mol . sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of volatile compounds like substituted benzaldehydes. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is employed in the analysis of complex mixtures, such as in the synthesis of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (Nexus) from 2,5-dimethoxybenzaldehyde, where it can identify reaction byproducts and impurities. oup.compsu.edu For instance, on-column reactions can lead to the formation of imines from the condensation of amines with substituted benzaldehydes, which are identifiable by GC-MS. oup.compsu.edu

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique often used for less volatile or thermally labile derivatives. It is frequently coupled with liquid chromatography (LC-MS). For example, ESI-MS has been used to identify metabolites of related compounds like 4-bromo-2,5-dimethoxyphenethylamine. researchgate.net

The fragmentation patterns observed in the mass spectra provide structural clues. For benzaldehydes, common fragmentation pathways include the loss of the formyl group (CHO) or the entire aldehyde group. The presence of the bromine atom and methyl groups in this compound will influence the fragmentation, leading to characteristic ions that help confirm the structure.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Information |

| This compound | C₉H₉BrO | 213.07 | Expected M⁺ at m/z 213/215 |

| 4-Bromobenzaldehyde | C₇H₅BrO | 185.018 | Molecular ion peak and fragmentation data available. nist.gov |

| 4-Bromo-3,5-dimethoxybenzaldehyde | C₉H₉BrO₃ | 245.07 | Molecular ion peak and fragmentation data available. sigmaaldrich.com |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of characteristic functional groups.

The IR spectrum of a benzaldehyde derivative is characterized by several key absorption bands. A very sharp peak corresponding to the C-H stretching of the aldehyde group is typically observed in the range of 2700-2750 cm⁻¹. ias.ac.in The C=O stretching vibration of the aldehyde gives a strong, broad peak around 1700 cm⁻¹. ias.ac.in For substituted benzaldehydes, the exact position of this C=O band is sensitive to the electronic effects of the substituents on the aromatic ring. Aromatic C=C stretching vibrations are usually found near 1600 cm⁻¹. researchgate.net

For this compound, one would expect to see these characteristic aldehyde bands. The presence of the C-Br bond will also give rise to a stretching vibration, typically in the lower frequency region of the spectrum. The methyl groups will show C-H stretching and bending vibrations.

Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR spectrum, it is often weaker in the Raman spectrum. Conversely, aromatic ring vibrations and C-C single bond stretches can be strong in the Raman spectrum.

Theoretical studies, often employing Density Functional Theory (DFT), can be used to calculate the vibrational frequencies of molecules like this compound and its derivatives. nih.gov These theoretical spectra can then be compared with experimental IR and Raman spectra to aid in the assignment of the observed vibrational bands. Such analyses have been performed for various substituted benzaldehydes, providing insights into their vibrational dynamics. mdpi.com

| Functional Group | Typical IR Absorption Range (cm⁻¹) | Expected for this compound |

| Aldehyde C-H Stretch | 2700-2750 | Present |

| Aldehyde C=O Stretch | ~1700 | Present, position influenced by substituents |

| Aromatic C=C Stretch | ~1600 | Present |

| C-Br Stretch | 500-600 | Present |

| Methyl C-H Stretch | 2850-3000 | Present |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures and from its isomers or derivatives.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like substituted benzaldehydes. rsc.org It is used to separate isomers and quantify the purity of the target compound. For instance, GC methods have been developed to separate and quantify the ten isomers of bromofluorobenzaldehyde, demonstrating the high resolving power of this technique. rsc.orgresearchgate.net A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for both analytical and preparative purposes. For substituted benzaldehydes, reversed-phase HPLC with a C18 column is commonly employed. oup.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector is often used, as the aromatic ring of the benzaldehyde absorbs UV light. HPLC is valuable for monitoring the progress of reactions and for purifying the final product.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used for qualitative analysis. It is often used to quickly check the purity of a sample or to determine the appropriate solvent system for column chromatography purification. For substituted benzaldehydes, a silica (B1680970) gel plate is typically used as the stationary phase, and a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) is used as the mobile phase. rsc.org The spots can be visualized under UV light or by staining.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

For this compound, which is a solid, obtaining a single crystal suitable for X-ray diffraction would allow for its complete solid-state structural characterization. The resulting crystal structure would reveal the planarity of the benzene (B151609) ring and the aldehyde group, the conformation of the methyl groups, and how the molecules pack in the crystal lattice. Intermolecular interactions, such as halogen bonding involving the bromine atom or weak C-H···O hydrogen bonds, could also be identified.

While a specific crystal structure for this compound was not found in the provided search results, crystallographic data is available for many related substituted benzaldehydes and their derivatives. researchgate.net For example, the crystal structure of 4-methoxybenzaldehyde has been reported, showing that the molecules are arranged in zigzag chains held together by weak C-H···O hydrogen bonds. mdpi.com The study of a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives involved structural characterization, which can be complemented by X-ray crystallography. researchgate.netnih.gov

Computational Chemistry Studies on 4 Bromo 3,5 Dimethylbenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to determine the electronic structure of molecules. DFT calculations for 4-Bromo-3,5-dimethylbenzaldehyde would typically be performed to optimize its geometry and compute various electronic properties. A recent study on crystalline 4-(dimethylamino)benzaldehyde (B131446) (4DMAB) utilized periodic DFT calculations to understand its structure and dynamics, providing a framework for what could be expected for this compound. mdpi.comnih.gov

DFT calculations can reveal the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. For this compound, the electron-withdrawing bromine atom and the electron-donating methyl groups would influence these orbital energies. The aldehyde group, being a meta-director, would also play a significant role in the molecule's electronic landscape.

Reactivity descriptors such as chemical potential, hardness, and electrophilicity index can be derived from the HOMO and LUMO energies. These descriptors help in predicting the reactive sites of the molecule for nucleophilic and electrophilic attacks. A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For instance, the oxygen atom of the carbonyl group is expected to be a region of high electron density.

Table 1: Predicted Electronic Properties from DFT (Illustrative Example for a Substituted Benzaldehyde)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical stability |

| Dipole Moment | 2.5 D | Measures molecular polarity |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

MD simulations can be performed in various solvent environments to mimic experimental conditions. The simulations would track the trajectory of each atom over time, allowing for the analysis of conformational changes and the formation of intermolecular hydrogen bonds or other non-covalent interactions. For example, the interaction of the aldehyde oxygen with solvent molecules or other solutes can be investigated. Such studies are crucial for understanding how the molecule behaves in a biological environment. nih.gov

Table 2: Conformational and Interaction Parameters from MD Simulations (Generalized Example)

| Parameter | Description | Typical Findings |

| Dihedral Angle (C-C-C=O) | Rotation of the aldehyde group relative to the benzene (B151609) ring. | Shows the preferred orientation and rotational freedom. |

| Radial Distribution Function | Describes the probability of finding a solvent molecule at a certain distance. | Reveals solvation shell structure. |

| Hydrogen Bond Analysis | Identifies and quantifies hydrogen bonds with other molecules. | Indicates specific intermolecular interactions. |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters such as vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis). The calculated spectra can then be compared with experimental data for validation. A study on crystalline 4-(dimethylamino)benzaldehyde demonstrated the excellent agreement between experimental Inelastic Neutron Scattering (INS) spectra and periodic DFT calculations. mdpi.comnih.gov

For this compound, DFT calculations could predict the vibrational frequencies corresponding to the C=O stretch of the aldehyde, the C-Br stretch, and the various vibrations of the benzene ring and methyl groups. Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the UV-Vis absorption maxima. The accuracy of these predictions is often improved by using appropriate basis sets and considering solvent effects.

Table 3: Comparison of Experimental and Computationally Predicted Vibrational Frequencies (Illustrative)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| ν(C=O) | 1705 | 1710 | Carbonyl stretch |

| ν(C-Br) | 650 | 655 | Carbon-Bromine stretch |

| δ(CH₃) | 1380 | 1385 | Methyl bend |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR studies on this compound were found, research on other benzaldehyde (B42025) derivatives demonstrates the utility of this approach. For example, QSAR studies have been conducted on benzaldehyde derivatives as inhibitors of phenoloxidase. nih.govresearchgate.net

To develop a QSAR model, a set of molecules with known biological activities is required. Various molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can include electronic, steric, and hydrophobic parameters. Statistical methods are then used to build a mathematical equation that correlates these descriptors with the biological activity. Such a model could be used to predict the activity of new, untested derivatives of this compound, guiding the synthesis of more potent compounds.

Table 4: Descriptors Commonly Used in QSAR Models for Benzaldehyde Derivatives

| Descriptor Type | Example Descriptor | Information Encoded |

| Electronic | Hammett constant (σ) | Electron-donating/withdrawing nature of substituents. |

| Steric | Molar Refractivity (MR) | Size and polarizability of substituents. |

| Hydrophobic | LogP | Partition coefficient between octanol (B41247) and water. |

| Topological | Wiener Index | Molecular branching and size. |

In silico Drug-likeness and ADMET Predictions for Derivatives

In the early stages of drug discovery, computational methods are used to predict the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of candidate molecules. These in silico predictions help to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. For derivatives of this compound, various online tools and software packages can be used to predict these properties. nih.govmdpi.com

Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which considers properties such as molecular weight, LogP, and the number of hydrogen bond donors and acceptors. ADMET prediction models can estimate parameters like oral bioavailability, blood-brain barrier penetration, interaction with cytochrome P450 enzymes, and potential toxicity. These predictions are based on large datasets of known drugs and their properties. researchgate.netbiointerfaceresearch.com

Table 5: Illustrative In Silico ADMET Predictions for a Hypothetical Derivative

| Property | Predicted Value/Outcome | Interpretation |

| Lipinski's Rule of Five | 0 violations | Good potential for oral bioavailability. |

| Blood-Brain Barrier Penetration | Low | Likely does not cross into the central nervous system. |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity. |

Applications in Medicinal Chemistry and Biological Sciences Research

4-Bromo-3,5-dimethylbenzaldehyde as a Structural Template in Drug Design

While direct studies on this compound as a drug are not prevalent, its role as a structural template is significant in the field of medicinal chemistry. The bromobenzaldehyde core is a common feature in the design of new therapeutic agents. For instance, the general structure of substituted benzaldehydes is used to create derivatives like Schiff bases, which are known to possess a wide spectrum of pharmacological activities including antimicrobial, antiviral, and anticancer effects. nih.govdaneshyari.com

The specific 3,5-dimethyl substitution pattern present in the molecule is also a recurring motif in various biologically active compounds. This arrangement can influence the molecule's conformation, lipophilicity, and interaction with biological targets. Researchers have explored derivatives containing a 3,5-dimethyl substituted phenyl ring for their potential as inhibitors of crucial biological targets like bromodomains. frontiersin.org The combination of the bromo-substituent and the dimethylphenyl core in this compound thus offers a unique starting point for generating libraries of diverse compounds for drug discovery programs.

Research into Antimicrobial Activities of this compound Derivatives

A significant area of investigation for derivatives of substituted benzaldehydes is in the development of new antimicrobial agents to combat drug-resistant pathogens. daneshyari.com Aldehydes are common precursors for synthesizing benzohydrazide (B10538) derivatives, which have shown considerable antimicrobial potential.

In a study focusing on 3- and 4-bromo benzohydrazides, a series of compounds were synthesized and tested for their antimicrobial activity. nih.gov The findings indicated that these derivatives possess potent activity. One of the most effective compounds from the series, a 4-bromo-N'-(5-nitrofuran-2-ylmethylene)benzohydrazide, demonstrated significant antimicrobial efficacy. nih.gov Such research highlights the potential of using this compound as a starting block to create analogous benzohydrazides, where the addition of the two methyl groups could further modulate the antimicrobial activity and spectrum. The formation of Schiff bases and their metal complexes is another widely explored strategy, as the resulting imine group and the potential for chelation can enhance antimicrobial effects against various bacterial and fungal strains. nih.govijmrsti.com

Table 1: Antimicrobial Activity of a Potent 4-Bromo Benzohydrazide Derivative

| Compound | pMICam (µM/ml) |

|---|---|

| 4-bromo-N'-(5-nitrofuran-2-ylmethylene)benzohydrazide (Compound 12) | 1.67 |

pMICam represents the negative logarithm of the minimum inhibitory concentration. Source: nih.gov

Anticancer Research and Cytotoxicity Studies of Derivatives

The development of novel anticancer agents is a primary focus of medicinal chemistry, and derivatives of brominated aromatic compounds are frequently investigated for their cytotoxic properties. Research has shown that benzohydrazides derived from brominated benzaldehydes exhibit promising anticancer activity. nih.gov

A study on a series of 3/4-bromo benzohydrazides revealed significant anticancer potential against human colorectal carcinoma (HCT116) cells. nih.gov The most potent compound in the series, 4-bromo-N'-(3-phenylallylidene)benzohydrazide, was found to be more effective than the standard anticancer drugs tetrandrine (B1684364) and 5-fluorouracil (B62378), as indicated by its lower IC50 value. nih.gov Furthermore, the 3,5-dimethyl substitution pattern is a feature in other classes of anticancer compounds. For example, cobalt and vanadium complexes containing ligands with N,N-bis(3,5-dimethylpyrazol-1-ylmethyl)amine have demonstrated selective cytotoxicity against tumor cells, expressing greater anticancer activity and lower toxicity towards noncancerous cells than cisplatin. nih.gov Similarly, derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one have been developed as potent inhibitors of BRD4, a key target in cancer therapy, showing significant anti-proliferative activity against breast cancer cell lines. frontiersin.org These findings underscore the potential of this compound as a scaffold for developing new cytotoxic agents.

Table 2: Anticancer Activity of a Potent 4-Bromo Benzohydrazide Derivative vs. Standard Drugs

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-bromo-N'-(3-phenylallylidene)benzohydrazide (Compound 22) | HCT116 | 1.20 |

| Tetrandrine (Standard) | HCT116 | 1.53 |

| 5-Fluorouracil (Standard) | HCT116 | 4.6 |

IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Source: nih.gov

Enzyme Inhibition Studies

The inhibition of specific enzymes involved in disease progression is a cornerstone of modern drug discovery. The structural motifs present in this compound are found in derivatives that have been studied as potent enzyme inhibitors. A key area of this research is the inhibition of Bromodomain-containing protein 4 (BRD4), an epigenetic reader that has become a major therapeutic target in oncology. nih.gov

Researchers have designed and synthesized series of compounds featuring a 3,5-dimethylisoxazole (B1293586) or 3-methyl-1H-indazole core structure that show potent and selective inhibition of BRD4. frontiersin.orgnih.gov For example, compound DDT26, a derivative of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one, was identified as a powerful BRD4 inhibitor with an IC50 value of 0.237 µM. frontiersin.org Another study identified compound 9d from a series of 3-methyl-1H-indazole derivatives, which also exhibited strong BRD4 affinity and effectively suppressed the proliferation of cancer cell lines. nih.gov The prevalence of the 3,5-dimethyl substituted aryl ring in these potent inhibitors suggests that this compound could be a valuable intermediate for synthesizing novel analogs to explore structure-activity relationships for BRD4 and other enzyme targets.

Neuropharmacological Investigations of Derived Compounds

Based on available scientific literature, there is limited to no specific research focused on the neuropharmacological investigations of compounds directly derived from this compound. While medicinal chemistry broadly explores compounds for neurological effects, this specific starting material does not appear in prominent studies within this domain.

Role in the Synthesis of Psychoactive Compounds

There is no evidence in the scientific literature to suggest that this compound is used as a precursor in the synthesis of known psychoactive compounds. Certain substituted benzaldehydes, particularly those with methoxy (B1213986) groups, are known precursors to psychedelic amphetamines. For instance, 4-bromo-2,5-dimethoxybenzaldehyde (B105343) is a well-documented starting material for synthesizing psychoactive phenylisopropylamines. designer-drug.commdma.ch However, the 3,5-dimethyl substitution pattern of the subject compound is distinct from the 2,5-dimethoxy pattern typically associated with these psychoactive substances. wikipedia.org

Antioxidant Properties of Related Compounds

Bromophenols, a class of compounds to which derivatives of this compound belong, are known to possess significant antioxidant properties. nih.gov These natural and synthetic compounds are effective scavengers of free radicals and reactive oxygen species (ROS), which are implicated in oxidative stress and cellular damage. nih.gov

The antioxidant potential of bromophenol derivatives has been evaluated using various bioanalytical methods, including DPPH• and ABTS•+ radical scavenging assays, as well as ferric (Fe³⁺) and cupric (Cu²⁺) ion reducing capacity tests. nih.gov Studies have shown that benzylic acid-derived bromophenols can be effective scavengers, with their activity often compared to standard antioxidants like BHA, BHT, and Trolox. nih.gov The presence of hydroxyl groups on the aromatic ring is a key contributor to this activity. While this compound itself is not a phenol, it can be readily converted into phenolic derivatives, such as Schiff bases derived from aminophenols, which would be expected to exhibit antioxidant properties. The inherent structure of a brominated aromatic ring suggests that its derivatives are promising candidates for further investigation into their potential applications in mitigating oxidative stress. nih.gov

Mechanistic Insights into Biological Activity and Molecular Targets of this compound

Research specifically detailing the mechanistic insights into the biological activity and direct molecular targets of this compound is limited in publicly available scientific literature. The primary role of this compound, as indicated by current research, is that of a versatile chemical intermediate used in the synthesis of more complex molecules with defined biological activities. smolecule.comcymitquimica.com Its unique substitution pattern, featuring a bromine atom and two methyl groups on the benzaldehyde (B42025) ring, makes it a valuable building block in medicinal chemistry. cymitquimica.comsmolecule.com

While direct molecular targets for this compound have not been explicitly identified, its utility in the synthesis of targeted therapeutic agents provides indirect insight into its potential areas of biological relevance. The compound has been utilized in the development of molecules for antimicrobial and anticancer research.

Notably, this compound has been employed as a key starting material in the synthesis of Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are complex molecules designed to bring a specific protein of interest into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein. In one such study, this compound was a precursor in the creation of a PROTAC designed to target and degrade the NSD3 (Nuclear receptor binding SET Domain protein 3), which is implicated in certain cancers. nih.gov

Furthermore, this benzaldehyde derivative has been used in the synthesis of agonists for the Farnesoid X receptor (FXR), a nuclear receptor involved in bile acid metabolism. google.com FXR agonists are being investigated for the treatment of metabolic diseases and inflammatory conditions. google.com

The biological activity of compounds derived from this compound is largely determined by the final structure of the synthesized molecule. For instance, the hydrazine (B178648) derivative, (4-bromo-3,5-dimethylphenyl)hydrazine, is noted for its potential as an enzyme inhibitor, where the bromine and methyl groups are thought to enhance binding affinity to molecular targets. smolecule.com

The following table summarizes the use of this compound as a synthetic intermediate and the biological targets of the resulting compounds.

| Resulting Compound Class | Molecular Target | Therapeutic Area of Interest |

| Proteolysis Targeting Chimeras (PROTACs) | NSD3 (Nuclear receptor binding SET Domain protein 3) | Oncology |

| Farnesoid X receptor (FXR) Agonists | Farnesoid X receptor (FXR) | Metabolic and Inflammatory Diseases |

| (4-bromo-3,5-dimethylphenyl)hydrazine | Enzymes (general) | General Research |

Applications in Organic Synthesis and Materials Science Research

4-Bromo-3,5-dimethylbenzaldehyde has emerged as a significant compound in chemical research, primarily owing to its unique structural features. The presence of a reactive aldehyde group, a bromine atom, and methyl groups on the benzene (B151609) ring makes it a valuable intermediate in various synthetic transformations. This article explores its applications in organic synthesis and materials science, focusing on its role as a versatile building block, its use in the synthesis of complex molecules and polymers, its function as a precursor to agrochemicals, and its contribution to the development of novel synthetic methods.

Industrial and Scalability Research Considerations for 4 Bromo 3,5 Dimethylbenzaldehyde

Process Optimization for Large-Scale Synthesis

The transition from laboratory-scale synthesis to industrial production of 4-Bromo-3,5-dimethylbenzaldehyde requires a meticulous optimization of process parameters to ensure safety, efficiency, and cost-effectiveness. Key considerations include reaction temperature, pressure, stoichiometry of reactants, and the choice of catalyst.

For the bromination of 3,5-dimethylbenzaldehyde (B1265933), precise temperature control is critical to prevent over-bromination and the formation of isomeric impurities. In a large-scale setting, maintaining a uniform temperature throughout the reaction vessel is challenging. Industrial reactors often employ advanced cooling systems and agitation mechanisms to ensure consistent heat distribution.

The selection of a suitable brominating agent and catalyst is also paramount. While elemental bromine is effective, its use on an industrial scale poses significant safety and environmental hazards. Alternative brominating agents, such as N-bromosuccinimide (NBS), are often preferred for their milder reaction conditions and improved selectivity. The catalyst, typically a Lewis acid, must be chosen for its activity, stability, and ease of separation from the reaction mixture.

The table below outlines key parameters that require optimization for the large-scale synthesis of this compound.

| Parameter | Laboratory-Scale Consideration | Large-Scale Consideration |

| Temperature Control | Easy to maintain with standard laboratory equipment. | Requires sophisticated cooling systems and reactor design for uniform heat distribution. |

| Reagent Addition | Typically manual and straightforward. | Automated and controlled addition rates to manage reaction exotherms. |

| Mixing | Efficiently achieved with magnetic stirrers. | Requires powerful mechanical agitators to ensure homogeneity in large volumes. |

| Work-up Procedure | Simple extraction and purification steps. | Involves multi-step extraction, filtration, and crystallization processes, often in a closed system. |

Yield Enhancement and Byproduct Minimization

Maximizing the yield of this compound while minimizing the formation of byproducts is a primary goal in industrial synthesis. The primary byproduct in the bromination of 3,5-dimethylbenzaldehyde is often the dibrominated species, 2,4-dibromo-3,5-dimethylbenzaldehyde, along with other positional isomers.

Several strategies can be employed to enhance yield and selectivity:

Stoichiometric Control: Precise control over the molar ratio of the brominating agent to the substrate is crucial. A slight excess of the substrate can help to minimize the formation of over-brominated products.

Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity of the bromination reaction. Catalysts that favor para-substitution are highly desirable.

Reaction Time: Optimizing the reaction time is essential to ensure complete conversion of the starting material while preventing the formation of byproducts through secondary reactions.

The following table summarizes common byproducts and strategies for their minimization.

| Byproduct | Formation Pathway | Minimization Strategy |

| 2,4-Dibromo-3,5-dimethylbenzaldehyde | Over-bromination of the desired product. | Precise control of brominating agent stoichiometry and reaction time. |

| 2-Bromo-3,5-dimethylbenzaldehyde | Isomeric impurity due to non-selective bromination. | Use of a regioselective catalyst and optimization of reaction temperature. |

| Unreacted 3,5-dimethylbenzaldehyde | Incomplete reaction. | Optimization of reaction time, temperature, and catalyst loading. |

Solvent Selection and Environmental Impact in Industrial Processes

The choice of solvent is a critical factor in the environmental sustainability of the industrial synthesis of this compound. nih.gov Traditionally, halogenated solvents such as dichloromethane (B109758) and chloroform (B151607) have been used for bromination reactions due to their excellent solvating properties for both the substrate and the brominating agent. However, these solvents are now recognized as environmentally hazardous and are subject to strict regulatory controls. nih.gov

The principles of green chemistry advocate for the use of more environmentally benign solvents. blazingprojects.com Research efforts are focused on identifying alternative solvents that are less toxic, biodegradable, and have a lower environmental footprint. nih.gov Potential green solvents for the synthesis of this compound include ionic liquids, supercritical fluids, and bio-derived solvents. nih.gov

The environmental impact of a solvent is not solely determined by its intrinsic properties but also by how it is used and managed within the industrial process. nih.gov An ideal solvent for large-scale synthesis should not only be environmentally friendly but also allow for easy separation from the product and be recyclable. nih.gov

The table below compares the properties of traditional and green solvents for the synthesis of this compound.

| Solvent | Advantages | Disadvantages |

| Dichloromethane | Excellent solubility for reactants, well-established process. | Toxic, volatile, and environmentally persistent. nih.gov |

| Chloroform | Similar to dichloromethane. | Carcinogenic and environmentally harmful. |

| Ionic Liquids | Low volatility, tunable properties, potential for recyclability. nih.gov | High cost, potential toxicity, and challenges in purification. |

| Supercritical CO2 | Non-toxic, non-flammable, and easily removed from the reaction mixture. nih.gov | Requires high-pressure equipment, and the solubility of reactants can be limited. |

Waste Management and Recycling Strategies in Synthesis

The industrial synthesis of this compound generates various waste streams, including spent solvents, catalyst residues, and aqueous waste from the work-up process. Effective waste management and recycling strategies are essential to minimize the environmental impact and improve the economic viability of the process.

Key strategies for waste management include:

Catalyst Recovery and Reuse: Heterogeneous catalysts, which are in a different phase from the reaction mixture, can be easily separated by filtration and reused. For homogeneous catalysts, methods such as precipitation or extraction may be employed for their recovery.

Waste Treatment: Aqueous waste streams often contain residual acids, bases, and organic compounds. These streams must be neutralized and treated to remove harmful substances before discharge.

The implementation of a comprehensive waste management plan is crucial for sustainable industrial production. The following table highlights different waste streams and their corresponding management strategies.

| Waste Stream | Source | Management Strategy |

| Spent Solvent | Reaction and purification steps. | Distillation for recovery and reuse. nih.gov |

| Catalyst Residue | Filtration after reaction completion. | Recovery and regeneration for reuse; proper disposal of spent catalyst. |

| Aqueous Waste | Work-up and extraction processes. | Neutralization and treatment to meet environmental discharge standards. |

| Byproduct-Rich Mother Liquor | Crystallization of the final product. | Potential for recovery of valuable byproducts or incineration for energy recovery. |

Future Research Directions and Emerging Trends

Exploration of Novel Reactivity and Catalysis with 4-Bromo-3,5-dimethylbenzaldehyde

The dual functionality of this compound—an aldehyde group for condensation and nucleophilic addition, and a bromo-aryl group for cross-coupling reactions—makes it a prime candidate for exploring new catalytic methodologies. Future research is expected to focus on leveraging these reactive sites to build molecular complexity.

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, at the C-Br bond are foundational. The future trend lies in developing more efficient, selective, and greener catalytic systems. This includes the use of earth-abundant metal catalysts (e.g., iron, copper, nickel) to replace precious metals like palladium. Furthermore, photoredox catalysis offers a modern approach to activate the C-Br bond under mild conditions, enabling novel transformations that are otherwise challenging.